molecular formula C11H10N4O4 B4922275 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone]

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone]

Cat. No. B4922275
M. Wt: 262.22 g/mol
InChI Key: XUZJNHQWLJBGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone], also known as PMT-5MPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] is not fully understood. However, it is believed to work by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the production of inflammatory cytokines. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has also been shown to interfere with the replication of certain viruses, such as the influenza virus.
Biochemical and Physiological Effects:
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has been shown to inhibit the replication of certain viruses, such as the influenza virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] in lab experiments is its potential therapeutic applications in various scientific research fields, such as cancer research and virology. However, one limitation is that the mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] is not fully understood, which makes it difficult to optimize its efficacy and safety.

Future Directions

There are several future directions for 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] research. One direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory and anti-tumor properties. Another direction is to study its use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] and to optimize its efficacy and safety.

Synthesis Methods

The synthesis method for 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] involves the condensation of 2,4,5,6(1H,3H)-pyrimidinetetrone and 2-methoxybenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-methoxyphenyl)hydrazone] has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

IUPAC Name

6-hydroxy-5-[(2-methoxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-7-5-3-2-4-6(7)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZJNHQWLJBGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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